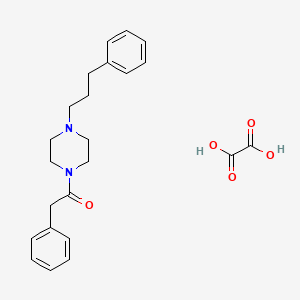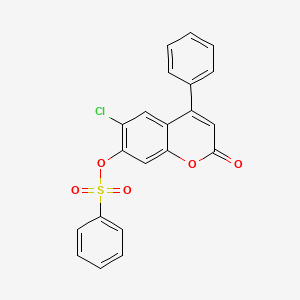
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on several age-related diseases, including Alzheimer's disease. The compound was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is not yet fully understood, but it is thought to work through several pathways, including the inhibition of oxidative stress, the activation of mitochondrial function, and the modulation of inflammatory pathways. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is essential for the survival and function of neurons.
Biochemical and Physiological Effects:
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, and the modulation of inflammatory pathways. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase the levels of BDNF, which is essential for the survival and function of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide for lab experiments is its potential therapeutic effects on several age-related diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. However, there are also some limitations to using N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide in lab experiments, including the complexity of its synthesis and the need for specialized equipment and reagents.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide, including investigating its potential therapeutic effects on other age-related diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Further research is also needed to fully understand the mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide and to optimize its synthesis for potential clinical use. Additionally, studies are needed to investigate the long-term safety and efficacy of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide in animal models and human clinical trials.
Synthesemethoden
The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2,6-dimethylphenol with benzaldehyde to form 3,6-dimethyl-2-benzofuran carboxaldehyde, which is then converted to N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide through a series of reactions. The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex process that requires significant expertise in organic chemistry and access to specialized equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research, with studies demonstrating its potential therapeutic effects on several age-related diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-9-15-13(2)17(21-16(15)10-12)18(20)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYJTILHLAQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215862 | |
| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide | |
CAS RN |
959239-11-3 | |
| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)